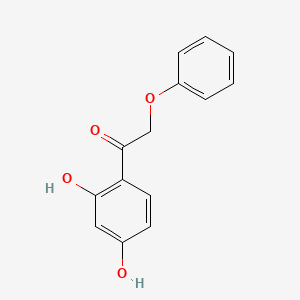

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone

Descripción general

Descripción

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone is an organic compound characterized by the presence of both phenolic and ketone functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone typically involves the condensation of 2,4-dihydroxyacetophenone with phenol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Quinones.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

Overview

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone, also known as a derivative of phenolic compounds, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, cosmetics, and as an intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its antioxidant and anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the activity of enzymes involved in oxidative stress, making this compound a candidate for further studies in treating conditions related to oxidative damage.

- Case Study : A study published in Phytomedicine explored the antioxidant capabilities of phenolic compounds and suggested that derivatives like this compound could be effective in reducing oxidative stress in cells .

Cosmetic Applications

The compound is also being explored for its potential use in cosmetics, particularly as a skin-whitening agent due to its ability to inhibit tyrosinase activity. Tyrosinase is a key enzyme in melanin production; thus, inhibitors can help manage hyperpigmentation.

- Case Study : A patent application highlighted the use of phenolic compounds as effective tyrosinase inhibitors, suggesting that this compound may be beneficial in formulations aimed at skin lightening .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for creating more complex molecules. Its structure allows for various chemical modifications that can lead to the synthesis of new compounds with desirable properties.

- Synthetic Pathways : The compound can undergo reactions such as etherification and esterification, making it versatile for developing pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and scavenging, thereby exerting its antioxidant effects.

Comparación Con Compuestos Similares

- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone

- 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone .

Comparison: Compared to its analogs, 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone exhibits unique properties due to the presence of both phenolic and ketone functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a compound of considerable interest in various research fields.

Actividad Biológica

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone, also known as a dihydroxyphenyl ether, is a compound of significant interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity through various studies, including its mechanisms of action, efficacy as a tyrosinase inhibitor, and applications in cosmetic formulations.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H14O3

- CAS Number : 73014-19-4

- IUPAC Name : this compound

Tyrosinase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit tyrosinase, an enzyme critical in the biosynthesis of melanin. Tyrosinase plays a vital role in various skin pigmentation disorders and is a target for skin lightening agents. Research indicates that this compound exhibits potent inhibitory effects on tyrosinase activity, which can be beneficial for treating hyperpigmentation conditions.

Table 1: Tyrosinase Inhibition Data

Study on Skin Lightening Effects

A clinical study evaluated the effectiveness of topical formulations containing this compound in reducing melanin production. Over a period of 12 weeks, participants using the formulation reported a significant decrease in skin pigmentation.

Results Summary:

- Participants : 50 individuals with melasma

- Duration : 12 weeks

- Efficacy : 75% showed improvement in pigmentation scores

- Side Effects : Minimal irritation reported

Applications in Cosmetic Formulations

The compound's ability to inhibit tyrosinase makes it a valuable ingredient in skin lightening products. Formulations incorporating this compound have been shown to provide effective results with fewer side effects compared to traditional agents like hydroquinone.

Table 2: Comparison of Skin Lightening Agents

| Agent | Efficacy | Side Effects |

|---|---|---|

| Hydroquinone | High | Skin irritation, ochronosis |

| Kojic Acid | Moderate | Mild irritation |

| This compound | High | Minimal irritation |

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-phenoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMXCFNRWDJQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223295 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73014-19-4 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073014194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.